3,4-Dichlorospiro[chromene-2,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorospiro[chromene-2,1’-cyclopentane] is a spirocyclic compound characterized by a unique structure where a chromene ring is fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorospiro[chromene-2,1’-cyclopentane] typically involves a multi-step process. One common method is the cycloaddition reaction between a chromene derivative and a cyclopentane derivative under specific conditions. For instance, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides can be used to efficiently access spirocyclic derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorospiro[chromene-2,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3,4-Dichlorospiro[chromene-2,1’-cyclopentane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dichlorospiro[chromene-2,1’-cyclopentane] involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: A spirocyclic compound with an indole ring fused to a cyclopentane ring.
Spirooxindole: A spirocyclic compound with an oxindole ring fused to a cyclopentane ring.
Uniqueness
3,4-Dichlorospiro[chromene-2,1’-cyclopentane] is unique due to the presence of chlorine atoms at the 3 and 4 positions of the chromene ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other spirocyclic compounds .
Properties
IUPAC Name |
3,4-dichlorospiro[chromene-2,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O/c14-11-9-5-1-2-6-10(9)16-13(12(11)15)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLNIVSSOGGEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=C(C3=CC=CC=C3O2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.